![molecular formula C18H19FN2O5S B3606806 methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3606806.png)
methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate
Overview
Description
Methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate, also known as Fmoc-EE, is a compound that is widely used in scientific research. It is a derivative of benzoic acid and is commonly used as a reagent in the synthesis of peptides and proteins. The compound has gained popularity due to its unique properties and applications in the field of biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate is related to its ability to protect the amino group of the amino acid during the peptide synthesis process. The Fmoc group is removed from the amino acid by treatment with a base, which allows for the amino group to be used in the peptide synthesis process.
Biochemical and Physiological Effects:
methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate does not have any known biochemical or physiological effects. It is used solely as a reagent in the synthesis of peptides and proteins.
Advantages and Limitations for Lab Experiments
The use of methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate in the synthesis of peptides and proteins has several advantages. It allows for the efficient protection of the amino group of the amino acid during the peptide synthesis process. methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate is also easy to use and is compatible with a wide range of chemical reactions.
One limitation of methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate is that it is relatively expensive compared to other reagents used in peptide synthesis. Additionally, the synthesis of methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate is a multi-step process, which can be time-consuming and requires specialized equipment.
Future Directions
There are several future directions for the use of methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate in scientific research. One area of interest is the development of new methods for the synthesis of cyclic peptides using methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate. Additionally, there is a growing interest in the use of methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate in the synthesis of peptide-based materials for use in drug delivery and tissue engineering applications.
Conclusion:
In conclusion, methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate is a compound that is widely used in scientific research as a reagent in the synthesis of peptides and proteins. It has several advantages in the peptide synthesis process, including its ability to protect the amino group of the amino acid. While it is relatively expensive compared to other reagents, it is easy to use and compatible with a wide range of chemical reactions. There are several future directions for the use of methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate in scientific research, including the development of new methods for the synthesis of cyclic peptides and the use of methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate in the synthesis of peptide-based materials for use in drug delivery and tissue engineering applications.
Scientific Research Applications
Methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate is widely used in scientific research as a reagent in the synthesis of peptides and proteins. It is used to protect the amino group of the amino acid during the peptide synthesis process. methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate is also used in the synthesis of cyclic peptides, which are important in the development of new drugs and therapeutics.
properties
IUPAC Name |
methyl 2-[[2-[ethyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-3-21(27(24,25)14-10-8-13(19)9-11-14)12-17(22)20-16-7-5-4-6-15(16)18(23)26-2/h4-11H,3,12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVGAAAOARMEIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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